molecular formula C16H21N3O4S B3861031 3-(3,4-dimethoxyphenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide

3-(3,4-dimethoxyphenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide

Cat. No. B3861031
M. Wt: 351.4 g/mol
InChI Key: QSPGFYGZHZBPRL-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide, commonly known as MOR-C-Thio, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of acrylamides and is synthesized using a specific method.

Scientific Research Applications

MOR-C-Thio has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that MOR-C-Thio exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. The compound works by inhibiting the activity of a specific enzyme, which is overexpressed in cancer cells, leading to cell death.
Another potential application of MOR-C-Thio is in the field of neuroscience. Studies have shown that the compound has neuroprotective properties and can protect neurons from damage caused by oxidative stress. This makes it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of MOR-C-Thio involves the inhibition of a specific enzyme called carbonic anhydrase IX (CAIX). This enzyme is overexpressed in cancer cells and plays a crucial role in the survival and growth of cancer cells. By inhibiting the activity of CAIX, MOR-C-Thio induces cell death in cancer cells. In addition, MOR-C-Thio also exhibits antioxidant properties, which contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MOR-C-Thio has been shown to have several biochemical and physiological effects. In cancer cells, the compound induces cell death by inhibiting the activity of CAIX. In addition, MOR-C-Thio also inhibits the growth and proliferation of cancer cells. In neurons, the compound exhibits neuroprotective properties by protecting neurons from oxidative stress-induced damage. MOR-C-Thio has also been shown to have anti-inflammatory effects, which contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MOR-C-Thio in lab experiments is its high purity. The synthesis method yields a pure product, which makes it easier to study the compound's effects. In addition, MOR-C-Thio has been shown to be stable under various conditions, which makes it suitable for long-term storage. However, one of the limitations of using MOR-C-Thio in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the study of MOR-C-Thio. One potential direction is to further investigate its anti-cancer activity against different types of cancer cells. Another direction is to study its neuroprotective effects in more detail, with a focus on its potential applications in the treatment of neurodegenerative diseases. In addition, more research is needed to understand the compound's mechanism of action and to identify potential side effects, if any. Finally, there is a need to develop more cost-effective synthesis methods for MOR-C-Thio to make it more accessible for scientific research.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-21-13-5-3-12(11-14(13)22-2)4-6-15(20)17-16(24)18-19-7-9-23-10-8-19/h3-6,11H,7-10H2,1-2H3,(H2,17,18,20,24)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPGFYGZHZBPRL-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC(=S)NN2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC(=S)NN2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,4-dimethoxyphenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide
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3-(3,4-dimethoxyphenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide
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